molecular formula C16H16O4S B144325 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate CAS No. 94709-25-8

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate

Cat. No.: B144325
CAS No.: 94709-25-8
M. Wt: 304.4 g/mol
InChI Key: JQUXYELOVDQVSW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C16H16O4S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Applications 2,3-Dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate derivatives have been synthesized for potential antibacterial applications. A study demonstrated the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring, aimed at developing therapeutic agents with antibacterial potential against various Gram-positive and Gram-negative bacterial strains. The synthesized compounds showed good inhibitory activity, comparable to standard antibiotics like Ciprofloxacin, and decent inhibition against lipoxygenase enzyme, suggesting their utility in treating inflammatory diseases (Abbasi et al., 2017).

Structural Studies and Molecular Interactions The structure of compounds related to this compound has been extensively studied to understand their molecular interactions and physical properties. For example, the crystal structure of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate was analyzed, revealing its geometric features and hydrogen bonding, which could inform the design of new materials or molecules with specific properties (Babu et al., 2014).

Advanced Organic Synthesis Research into 2,3-difunctionalized benzofuran derivatives highlights the role of this compound in the synthesis of complex organic molecules. A novel palladium-catalyzed tandem cyclization process was developed, utilizing 1-(allyloxy)-2-ethynylbenzene derivatives with isocyanides, demonstrating the compound's versatility in organic synthesis and its potential as a precursor for diverse benzofuran derivatives (Hu et al., 2018).

Electrochemical Applications Electrochemical studies have shown the potential of related benzofuran derivatives in the synthesis of new molecules through electro-decarboxylation reactions. This research underscores the broader applicability of these compounds in electrochemical synthesis, contributing to the development of novel electrochemical methods for organic synthesis (Moghaddam et al., 2006).

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4S/c1-12-6-8-15(9-7-12)21(17,18)19-11-14-10-13-4-2-3-5-16(13)20-14/h2-9,14H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUXYELOVDQVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555900
Record name (2,3-Dihydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94709-25-8
Record name (2,3-Dihydro-1-benzofuran-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Toluenesulphonyl chloride (26.7 g, 140 mmol) was added to a solution of (2,3-dihydro-benzofuran-2-yl)-methanol (preparation 96) (21 g, 140 mmol) in pyridine (400 mL) and the mixture was stirred at room temperature for 4 days. The reaction mixture was then concentrated in vacuo and the residue was azeotroped with toluene, diluted with ethyl acetate (500 mL) and washed with 2M hydrochloric acid (2×300 mL). The organic solution was dried over magnesium sulfate and concentrated in vacuo to give a brown oil. Trituration of the oil in cyclohexane then afforded the title compound as a white solid in 79% yield, 33.5 g. LRMS APCI m/z 305 [M+H]+
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

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